molecular formula C3H2ClNO2S2 B1278360 4-Thiazolesulfonyl chloride CAS No. 89501-99-5

4-Thiazolesulfonyl chloride

Cat. No.: B1278360
CAS No.: 89501-99-5
M. Wt: 183.6 g/mol
InChI Key: QBBJFQBYISAYRW-UHFFFAOYSA-N
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Description

4-Thiazolesulfonyl chloride is a heterocyclic organic compound with the chemical formula C2HClNO2S3. It is a white or off-white crystalline powder with a pungent odor and is soluble in polar solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO). This compound is primarily used as a pharmaceutical intermediate and exhibits promising biological and chemical properties.

Preparation Methods

The synthesis of 4-thiazolesulfonyl chloride typically involves the reaction of thiazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Thiazole+Chlorosulfonic Acid4-Thiazolesulfonyl Chloride+By-products\text{Thiazole} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} + \text{By-products} Thiazole+Chlorosulfonic Acid→4-Thiazolesulfonyl Chloride+By-products

In industrial settings, the production of this compound may involve more sophisticated methods, including the use of green chemistry approaches to minimize environmental impact . These methods may include the use of green solvents, catalysts, and microwave irradiation-based synthesis .

Chemical Reactions Analysis

4-Thiazolesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives. Common reagents include amines and alcohols.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.

The major products formed from these reactions depend on the reagents and conditions used. For example, the reaction with amines typically yields sulfonamide derivatives, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

4-Thiazolesulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.

    Biology: It has been studied for its potential antibacterial and antioxidant activities.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.

    Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of 4-thiazolesulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of sulfonamide derivatives. These derivatives can interact with various molecular targets, including enzymes and receptors, thereby exerting their biological effects. The specific pathways involved depend on the nature of the sulfonamide derivative formed .

Comparison with Similar Compounds

4-Thiazolesulfonyl chloride can be compared with other similar compounds, such as:

    2-Acetamido-4-methyl-5-thiazolesulfonyl chloride: This compound has similar chemical properties but differs in its substituents, which can affect its reactivity and applications.

    2,4-Disubstituted thiazoles: These compounds exhibit a wide range of biological activities and are used in various medicinal applications.

The uniqueness of this compound lies in its specific chemical structure, which allows it to participate in a variety of chemical reactions and serve as a versatile intermediate in pharmaceutical synthesis.

Properties

IUPAC Name

1,3-thiazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClNO2S2/c4-9(6,7)3-1-8-2-5-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBJFQBYISAYRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30442030
Record name 4-Thiazolesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89501-99-5
Record name 4-Thiazolesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-thiazole-4-sulfonyl chloride
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